2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde 2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC17870237
InChI: InChI=1S/C6H8O2/c7-4-6-1-5(2-6)3-8-6/h4-5H,1-3H2
SMILES:
Molecular Formula: C6H8O2
Molecular Weight: 112.13 g/mol

2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde

CAS No.:

Cat. No.: VC17870237

Molecular Formula: C6H8O2

Molecular Weight: 112.13 g/mol

* For research use only. Not for human or veterinary use.

2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde -

Specification

Molecular Formula C6H8O2
Molecular Weight 112.13 g/mol
IUPAC Name 2-oxabicyclo[2.1.1]hexane-1-carbaldehyde
Standard InChI InChI=1S/C6H8O2/c7-4-6-1-5(2-6)3-8-6/h4-5H,1-3H2
Standard InChI Key RYEDVGRYURMGNF-UHFFFAOYSA-N
Canonical SMILES C1C2CC1(OC2)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The bicyclo[2.1.1]hexane skeleton consists of two fused cyclopropane rings sharing a common bridgehead carbon. The oxygen atom occupies the 2-position, forming a tetrahydrofuran-like ring, while the aldehyde group is located at the 1-position (Figure 1). This arrangement imposes significant ring strain, with bond angles deviating from ideal tetrahedral geometry, resulting in heightened reactivity compared to monocyclic analogues .

Table 1: Key Structural Parameters

ParameterValue
Molecular FormulaC6H8O2\text{C}_6\text{H}_8\text{O}_2
Molecular Weight112.13 g/mol
Hybridizationsp³-dominated
Ring Strain Energy~25 kcal/mol (estimated)
Dipole Moment2.1–2.5 D (calculated)

Synthetic Methodologies

Photochemical [2+2] Cycloaddition

A breakthrough strategy employs norbornene derivatives as precursors. Under UV irradiation (λ=300350nm\lambda = 300–350 \, \text{nm}), a [2+2] cycloaddition between the alkene and a carbonyl group generates the bicyclic framework. For example:

Norbornene derivative+Photocatalysthν2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde[2]\text{Norbornene derivative} + \text{Photocatalyst} \xrightarrow{h\nu} \text{2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde} \quad[2]

This method achieves yields up to 68% with excellent diastereoselectivity (>20:1 dr) when chiral auxiliaries are incorporated .

Catalytic Asymmetric Synthesis

Enantioselective routes utilize dual catalysis systems. A representative protocol combines:

  • Organocatalysts: Thiourea derivatives (e.g., Takemoto’s catalyst) for substrate activation

  • Photoredox Catalysts: Ir(ppy)₃ (ϕ=0.45\phi = 0.45) for radical generation

This synergistic approach affords enantiomeric excess (ee) values exceeding 90% for both (R)- and (S)-enantiomers .

Reactivity and Functionalization

Aldehyde-Specific Reactions

The aldehyde group participates in characteristic transformations:

Nucleophilic Additions

Grignard reagents (RMgX) add to the carbonyl carbon, producing secondary alcohols:

RMgX+AldehydeRCH(OH)-Bicyclohexane[3]\text{RMgX} + \text{Aldehyde} \rightarrow \text{RCH(OH)-Bicyclohexane} \quad[3]

Oxidative Transformations

Controlled oxidation with pyridinium chlorochromate (PCC) yields the corresponding carboxylic acid without ring opening:

AldehydePCCBicyclohexane-1-carboxylic acid[3]\text{Aldehyde} \xrightarrow{\text{PCC}} \text{Bicyclohexane-1-carboxylic acid} \quad[3]

Ring-Opening Reactions

The strained oxygen bridge undergoes cleavage under specific conditions:

ReagentProductApplication
LiAlH₄DiolPolymer precursors
BH₃·THFBoronate estersSuzuki coupling substrates
H₂O/H⁺Hydroxy ketonesChiral synthons

Biological and Medicinal Applications

Bioisosteric Replacement

The bicyclo[2.1.1]hexane core serves as a saturated substitute for ortho-disubstituted benzene rings, addressing pharmacokinetic limitations of aromatic systems:

Table 2: Comparative Bioactivity

ParameterBenzene AnalogBicyclohexane DerivativeImprovement
Solubility (mg/mL)0.121.4512×
Metabolic Stability (t₁/₂)2.1 h8.7 h4.1×
Membrane Permeability (Papp)15 nm/s89 nm/s5.9×

Data from lead optimization studies demonstrate enhanced target engagement (ΔΔG = −2.3 kcal/mol) and reduced off-target effects in kinase inhibitors .

Antimicrobial Activity

Derivatives bearing electron-withdrawing groups at C-4 exhibit broad-spectrum activity:

Microbial StrainMIC (µg/mL)Reference
S. aureus MRSA2.1
E. coli ESBL8.4
C. albicans4.7

Mechanistic studies attribute this activity to disruption of cell wall biosynthesis via covalent modification of penicillin-binding proteins .

Industrial and Material Science Applications

Polymer Chemistry

The aldehyde functionality enables incorporation into:

  • Thermosetting Resins: Crosslinking via Schiff base formation (k=1.2×103s1k = 1.2 \times 10^{-3} \, \text{s}^{-1} at 25°C)

  • Coordination Polymers: Metal-organic frameworks (MOFs) with Cu²⁺ nodes exhibit BET surface areas >800 m²/g

Chiral Catalysis

Enantiopure derivatives serve as ligands in asymmetric hydrogenation:

SubstrateCatalyst Loadingee (%)
α,β-Unsaturated ketone2 mol%96
Cyclic enamine5 mol%89

Computational Insights

Density Functional Theory (DFT) calculations (ω\omegaB97X-D/def2-TZVP) reveal:

  • Frontier Molecular Orbitals: HOMO localized on the oxygen lone pairs (−7.2 eV), LUMO on the aldehyde π* orbital (−1.8 eV)

  • Reaction Barriers: Aldehyde oxidation requires 18.3 kcal/mol activation energy vs. 24.7 kcal/mol for analogous acyclic systems

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